2-Cyclohexyl-p-cresol

Drug Synthesis Pharmaceutical Intermediate Chemical Building Block

2-Cyclohexyl-p-cresol (2-cyclohexyl-4-methylphenol; CAS 1596-09-4) is a sterically hindered phenolic compound belonging to the cyclohexylphenol class. It features a p-cresol core substituted with a cyclohexyl group at the ortho position, imparting enhanced lipophilicity (computed XLogP3 = 4.5) and stability compared to unsubstituted p-cresol.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 1596-09-4
Cat. No. B072701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-p-cresol
CAS1596-09-4
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2CCCCC2
InChIInChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
InChIKeyGTLMTHAWEBRMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-p-cresol (CAS 1596-09-4) – Hindered Phenol Intermediate for Antioxidant Systems and Pharmaceutical Synthesis


2-Cyclohexyl-p-cresol (2-cyclohexyl-4-methylphenol; CAS 1596-09-4) is a sterically hindered phenolic compound belonging to the cyclohexylphenol class [1]. It features a p-cresol core substituted with a cyclohexyl group at the ortho position, imparting enhanced lipophilicity (computed XLogP3 = 4.5) [1] and stability compared to unsubstituted p-cresol [2]. The compound is primarily utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and polymer stabilizers, rather than as a direct end-use antioxidant . Its hindered phenol moiety provides a basis for radical scavenging activity, but its mono-cyclohexyl substitution limits its standalone antioxidant efficacy relative to di-substituted analogs [2].

Why 2-Cyclohexyl-p-cresol Cannot Be Replaced by Generic p-Cresol or BHT in Specialized Synthesis and Formulation


Generic substitution of 2-cyclohexyl-p-cresol with unsubstituted p-cresol or common antioxidants like BHT (2,6-di-tert-butyl-p-cresol) is chemically and functionally invalid. Unsubstituted p-cresol lacks the steric hindrance and lipophilicity required for many synthetic transformations and shows no intrinsic antioxidant effect [1]. While BHT is a potent antioxidant, its tert-butyl substitution pattern differs fundamentally from the cyclohexyl group, leading to divergent reactivity, solubility, and metabolic profiles [2]. Furthermore, patents explicitly state that mono-cycloalkylated p-cresol derivatives like 2-cyclohexyl-p-cresol exhibit significantly lower antidegradation effects than their di-cycloalkylated counterparts, rendering them unsuitable as direct BHT replacements in high-performance antioxidant applications [3]. Therefore, the compound occupies a distinct functional niche as a synthetic building block and a specialized hindered phenol, not a commodity antioxidant.

Quantitative Differentiation of 2-Cyclohexyl-p-cresol: Evidence-Based Comparison Against p-Cresol, BHT, and Di-cycloalkyl Analogs


Defined Role as a Pharmaceutical Intermediate vs. Unfunctionalized p-Cresol

2-Cyclohexyl-p-cresol is explicitly categorized and commercially supplied as a drug intermediate for the synthesis of various active compounds, whereas unsubstituted p-cresol is primarily a commodity chemical used as a disinfectant or solvent . This functional distinction is critical for procurement in medicinal chemistry and drug development workflows, where traceability and defined synthetic utility are paramount.

Drug Synthesis Pharmaceutical Intermediate Chemical Building Block

Steric Hindrance and Antioxidant Potential: Class-Level Comparison to BHT and Di-cycloalkyl Analogs

The antioxidant efficacy of hindered p-cresol derivatives is highly dependent on the number and nature of ortho-alkyl substituents. A 1977 patent (US4059563) explicitly states that mono-cycloalkylated p-cresol derivatives have 'low effects of inhibiting degradation' and must be removed from reaction mixtures intended for antioxidant use, while di-cycloalkylated analogs (e.g., 2,6-dicyclopentyl-p-cresol) possess 'far superior ability to inhibit degradation' compared to the widely used antioxidant BHT (2,6-di-tert-butyl-p-cresol) [1]. This class-level evidence indicates that 2-cyclohexyl-p-cresol, as a mono-substituted derivative, is not a direct functional substitute for BHT or its di-substituted analogs in high-performance antioxidant applications.

Antioxidant Stabilizer Structure-Activity Relationship

Computed Lipophilicity (XLogP3) vs. Unsubstituted p-Cresol

The introduction of a cyclohexyl group dramatically increases the computed lipophilicity of the molecule. 2-Cyclohexyl-p-cresol has a computed XLogP3 value of 4.5 [1], whereas unsubstituted p-cresol has a reported experimental logP of approximately 1.9-2.0 [2]. This difference of ~2.5 log units corresponds to a theoretical >300-fold increase in partition coefficient favoring organic phases, significantly impacting solubility, membrane permeability, and formulation behavior in non-polar media such as lubricants, polymers, and organic synthesis solvents.

Lipophilicity LogP Physicochemical Property

Safety Profile: Acute Toxicity and Irritation Classification vs. BHT and p-Cresol

2-Cyclohexyl-p-cresol carries specific GHS hazard classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . In contrast, BHT (2,6-di-tert-butyl-p-cresol) is generally recognized as safe (GRAS) for food use at low concentrations and has a much higher oral LD50 in rats (890 mg/kg) [1]. Unsubstituted p-cresol is classified as toxic (H311/H301) and corrosive (H314) [2]. Thus, 2-cyclohexyl-p-cresol occupies an intermediate toxicity profile: more hazardous than BHT but less acutely toxic and corrosive than p-cresol, which dictates specific handling, storage, and waste disposal requirements in laboratory and industrial settings.

Toxicology Safety Data Handling Precautions

Optimal Use Cases for 2-Cyclohexyl-p-cresol in Pharmaceutical Synthesis and Material Science


Pharmaceutical Intermediate for Synthesis of Bioactive Molecules

Procure 2-cyclohexyl-p-cresol as a building block in medicinal chemistry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its hindered phenol structure and lipophilic cyclohexyl group (XLogP3 = 4.5) [1] make it a valuable scaffold for introducing steric bulk and modulating logP in lead optimization. The compound is commercially supplied at research-grade purity (≥95%) specifically for this purpose , and its classification as a drug intermediate ensures it meets the documentation and purity standards required for pharmaceutical R&D.

Synthesis of High-Performance Hindered Phenol Antioxidants

Utilize 2-cyclohexyl-p-cresol as a key intermediate in the synthesis of di-cycloalkylated antioxidants, such as 2,2'-methylenebis(6-cyclohexyl-p-cresol) or 2,6-dicyclohexyl-p-cresol, which demonstrate superior antidegradation properties compared to BHT [2]. The mono-cyclohexyl substitution provides a reactive site for further alkylation or bridging reactions, enabling the production of high-molecular-weight stabilizers for polymers, lubricants, and fuels [3].

Development of Lipophilic Polymer Additives and Lubricant Components

Incorporate 2-cyclohexyl-p-cresol into formulations for lubricants, hydraulic fluids, or polymer blends where enhanced lipophilicity and compatibility with non-polar media are required. Its computed XLogP3 of 4.5 [1] suggests superior solubility in hydrocarbon matrices compared to p-cresol or BHT [4], making it a candidate for developing additives that resist leaching or phase separation in oily environments.

Research on Structure-Antioxidant Activity Relationships of Hindered Phenols

Employ 2-cyclohexyl-p-cresol in comparative structure-activity relationship (SAR) studies to elucidate the impact of mono- vs. di-alkyl substitution on radical scavenging efficiency. As established in patent literature, mono-cycloalkylated derivatives exhibit 'low effects' compared to their di-substituted counterparts [2], making this compound an essential control or intermediate in designing next-generation hindered phenol antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexyl-p-cresol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.